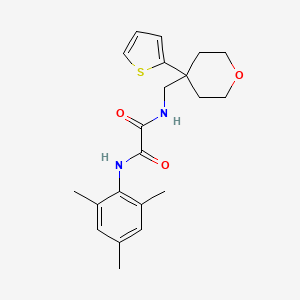

N1-mesityl-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-14-11-15(2)18(16(3)12-14)23-20(25)19(24)22-13-21(6-8-26-9-7-21)17-5-4-10-27-17/h4-5,10-12H,6-9,13H2,1-3H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPGJCNOOXDFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-mesityl-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a mesityl group, a thiophene moiety, and an oxalamide linkage, which contribute to its unique chemical properties and biological activities. The structure can be represented as follows:

1. Anticancer Properties

Recent studies have indicated that N1-mesityl-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Apoptosis induction via caspase activation |

| A549 (Lung) | 12.7 | Cell cycle arrest at G1 phase |

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

3. Neuroprotective Effects

Preliminary research suggests that N1-mesityl-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide may have neuroprotective effects. In animal models of neurodegenerative diseases, the compound has been shown to reduce oxidative stress markers and improve cognitive function.

Case Studies

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing xenografted tumors demonstrated that treatment with N1-mesityl-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity Assessment

In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin (MRSA). Results indicated that it retained efficacy against these resistant strains, suggesting its potential utility in treating antibiotic-resistant infections.

Comparison with Similar Compounds

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

N1,N2-Bis(2-(4-(2-(4-Hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide (Compound 10)

- Structure: Symmetrical oxalamide with imidazolidinone and methoxyphenyl substituents.

- Properties : Orange solid, 86% yield, Rf = 0.41, M.P. 215–217°C .

- Key Differences: The target compound lacks imidazolidinone rings and methoxy groups, instead prioritizing a thiophene-pyran system.

Physicochemical and Pharmacological Properties

Mechanistic and Functional Insights

- Steric Considerations : The mesityl group introduces significant steric hindrance, which could limit off-target interactions but reduce solubility compared to Compound 10’s hydroxyl and methoxy groups .

- Synthetic Complexity: The target compound’s tetrahydro-2H-pyran-thiophene linkage likely requires multi-step functionalization, contrasting with the straightforward alkylation used for pyrimidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.